![molecular formula C21H19N3O2 B5856574 N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5856574.png)
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide, also known as DPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPC is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide is not fully understood, but it is believed to act through multiple pathways. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer growth and inflammation. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis by activating the caspase pathway. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential neuroprotective effects by inhibiting the formation of beta-amyloid plaques in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has several advantages for lab experiments, including its stability and ease of synthesis. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide can be synthesized using various methods and is stable under normal lab conditions. However, one of the limitations of N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide is its low solubility in water, which can make it difficult to study its effects in vitro.
Orientations Futures
There are several future directions for the study of N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide. One potential area of research is its application in combination therapy for cancer treatment. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to enhance the effects of chemotherapy drugs such as doxorubicin and cisplatin. Another area of research is its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease. Overall, the study of N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide can be synthesized using various methods, including the reaction of 4-pyridinecarboximidamide with 3,3-diphenylpropanoic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide. Other methods of synthesis include the use of 3,3-diphenylpropanoic acid and 4-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-21(18-11-13-23-14-12-18)24-26-20(25)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H,15H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXUALQFUUIEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=NC=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=NC=C2)\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,3-diphenylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

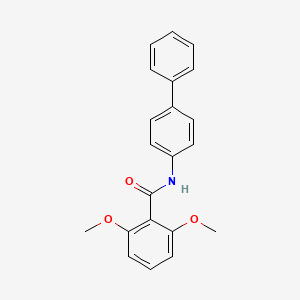
![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)

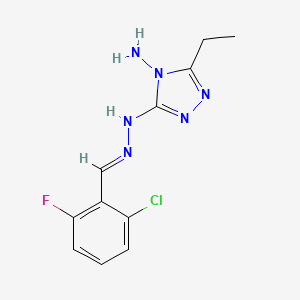
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)
![(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5856521.png)
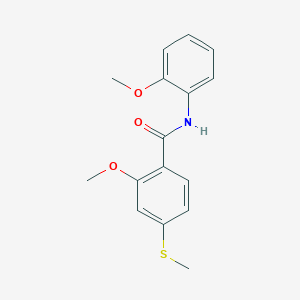
![5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856543.png)
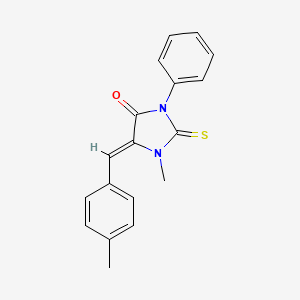
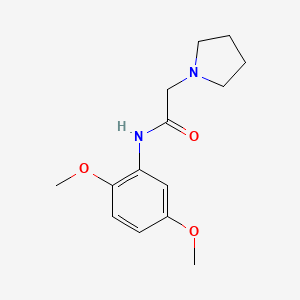
![2-[({[2-(dimethylamino)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5856582.png)
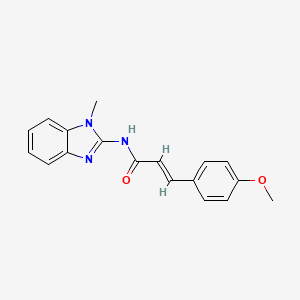
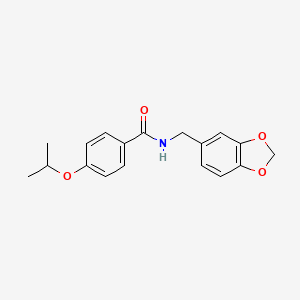
![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)